molecular formula C9H6N2O B1603144 1-Oxoisoindoline-4-carbonitrile CAS No. 435273-34-0

1-Oxoisoindoline-4-carbonitrile

Cat. No.: B1603144
CAS No.: 435273-34-0
M. Wt: 158.16 g/mol
InChI Key: BEUNOHDSYZHSFZ-UHFFFAOYSA-N
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Description

1-Oxoisoindoline-4-carbonitrile is a heterocyclic compound that features an isoindoline core with a nitrile group at the 4-position and a keto group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxoisoindoline-4-carbonitrile can be synthesized through several methods. One efficient approach involves the reaction of 2-carboxybenzaldehyde with trimethylsilyl cyanide (TMSCN) and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be conducted at room temperature (23°C) to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with additional functional groups.

    Reduction: Primary amines.

    Substitution: Substituted isoindoline derivatives.

Scientific Research Applications

1-Oxoisoindoline-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research explores its role in drug discovery, particularly in designing inhibitors for specific enzymes.

    Industry: It is utilized in the synthesis of materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Oxoisoindoline-1-carbonitrile: Similar structure but with the nitrile group at the 1-position.

    2-Oxoisoindoline-4-carbonitrile: Similar structure but with the keto group at the 2-position.

    N-substituted 3-oxoisoindoline-1-carbonitriles: Variants with different substituents on the nitrogen atom.

Uniqueness

1-Oxoisoindoline-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the nitrile and keto groups at the 4- and 1-positions, respectively, allows for unique interactions and transformations in chemical reactions.

Properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUNOHDSYZHSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622018
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435273-34-0
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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